![molecular formula C19H12FNO B14236840 2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde CAS No. 590397-88-9](/img/structure/B14236840.png)
2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound featuring an indole core with a fluorophenyl group at the 2-position and an aldehyde group at the 3-position. This compound is part of the indole family, known for its significant biological and pharmacological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of an imine intermediate, followed by cyclization under basic conditions with a catalytic amount of copper(I) iodide . Another method involves the Suzuki-Miyaura coupling reaction, which uses boron reagents to form carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
2-(4-Fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde has been explored for its potential in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its role in the formation of Schiff bases, which have significant biological activities.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific functional properties.
作用機序
The biological activity of 2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde is primarily due to its ability to act as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells. This interaction stimulates the production of interleukin-22, which plays a crucial role in mucosal immunity . Additionally, the compound can form Schiff bases through condensation reactions with amines, further enhancing its biological activity .
類似化合物との比較
Indole-3-carbaldehyde: Shares the indole core but lacks the fluorophenyl group, resulting in different biological activities.
2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde: Similar structure but without the benzo[g] fusion, leading to variations in chemical reactivity and biological properties.
Uniqueness: 2-(4-Fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde stands out due to its unique combination of the indole core, fluorophenyl group, and aldehyde functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
590397-88-9 |
|---|---|
分子式 |
C19H12FNO |
分子量 |
289.3 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde |
InChI |
InChI=1S/C19H12FNO/c20-14-8-5-13(6-9-14)18-17(11-22)16-10-7-12-3-1-2-4-15(12)19(16)21-18/h1-11,21H |
InChIキー |
KWFJURDJULJGFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=C3C=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


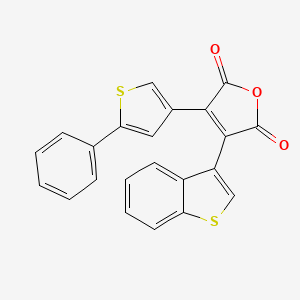
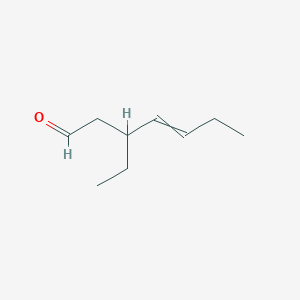
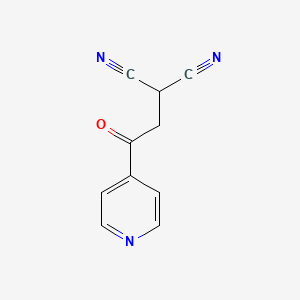
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide](/img/structure/B14236771.png)
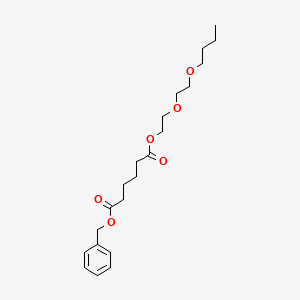
![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)
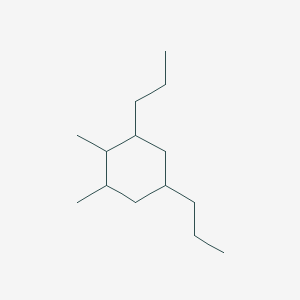

![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)-](/img/structure/B14236805.png)
![5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline](/img/structure/B14236809.png)
![2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene](/img/structure/B14236811.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
![N-(3-Acetamidopropyl)-N-[3-(1-azacyclotridecan-3-yl)propyl]acetamide](/img/structure/B14236842.png)
